3-Methyl-tetrahydro-pyran-4-OL
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-methyloxan-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O2/c1-5-4-8-3-2-6(5)7/h5-7H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDUCYGOVYIGXND-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1COCCC1O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
116.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89534-37-2 | |
| Record name | 3-methyloxan-4-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Advanced Synthetic Methodologies for 3 Methyl Tetrahydro Pyran 4 Ol and Its Stereoisomers
Chemo- and Diastereoselective Synthesis
The controlled synthesis of specific stereoisomers of 3-Methyl-tetrahydro-pyran-4-OL relies on methodologies that can direct the formation of new stereocenters with high fidelity. The relative positioning of the methyl group at the C3 position and the hydroxyl group at the C4 position, along with any substituents at other positions, is dictated by the reaction mechanism and conditions employed.
Prins Cyclization Reactions for Tetrahydropyran-4-ol Scaffolds
The Prins cyclization is a powerful and widely utilized method for the construction of tetrahydropyran-4-ol derivatives. researchgate.nettandfonline.com This reaction involves the acid-catalyzed condensation of a homoallylic alcohol with an aldehyde. researchgate.nettandfonline.com The versatility of the Prins reaction allows for the synthesis of a wide array of substituted tetrahydropyrans by varying the starting materials and reaction conditions. researchgate.net For the synthesis of a 3-methyl-tetrahydropyran-4-ol scaffold, this would typically involve the reaction of a homoallylic alcohol like pent-4-en-2-ol with formaldehyde (B43269) or but-3-en-1-ol with acetaldehyde (B116499).
A variety of catalyst systems, including both Brønsted and Lewis acids, have been developed to promote the Prins cyclization, each offering distinct advantages in terms of reactivity, selectivity, and reaction conditions. researchgate.net The choice of catalyst is critical as it influences the reaction rate and the stereochemical outcome. researchgate.net
Several key catalyst systems include:
Phosphomolybdic Acid (PMA) in Water: This system represents an environmentally friendly approach, catalyzing the Prins cyclization efficiently at room temperature to yield tetrahydropyran-4-ol derivatives. organic-chemistry.org It often proceeds with high cis-selectivity. organic-chemistry.org
Niobium(V) Chloride (NbCl₅): Under mild conditions, NbCl₅ (20 mol%) effectively catalyzes the coupling of aldehydes with homoallylic alcohols like 3-buten-1-ol (B139374), affording 4-chlorotetrahydropyran (B167756) derivatives in excellent yields. organic-chemistry.org These chlorinated intermediates can be subsequently converted to the corresponding alcohols.
Indium(III) Chloride (InCl₃): InCl₃ is a versatile Lewis acid that mediates the cyclization between homoallylic alcohols and aldehydes, providing polysubstituted tetrahydropyrans in high yields and with excellent diastereoselectivity. organic-chemistry.org
Rhenium(VII) Complexes: The complex O₃ReOSiPh₃ has proven to be a particularly effective catalyst for Prins cyclizations involving aromatic and α,β-unsaturated aldehydes. organic-chemistry.org These reactions proceed under mild conditions and stereoselectively form highly substituted 4-hydroxytetrahydropyran products. organic-chemistry.org Another rhenium-based catalyst, perrhenic acid (O₃ReOH), has been used to directly synthesize tetrahydropyran-4-ones, which are direct precursors to tetrahydropyran-4-ols. rsc.org
| Catalyst System | Typical Reaction Conditions | Key Advantages and Selectivity | Reference |
|---|---|---|---|
| Phosphomolybdic Acid | Water, Room Temperature | Environmentally friendly, high yields, all-cis selectivity. | organic-chemistry.org |
| Niobium(V) Chloride (NbCl₅) | Mild conditions | Excellent yields of 4-chlorotetrahydropyran derivatives. | organic-chemistry.org |
| Indium(III) Chloride (InCl₃) | Varies with substrates | High yields and excellent diastereoselectivity for polysubstituted products. | organic-chemistry.org |
| Rhenium(VII) Complexes (O₃ReOSiPh₃) | Mild conditions | Effective for aromatic/unsaturated aldehydes, stereoselective formation of 4-hydroxytetrahydropyrans. | organic-chemistry.org |
| Bismuth(III) Chloride (BiCl₃) | Microwave-assisted or with TMSCl | Can produce single diastereomers of 4-chloro-cis-2,6-disubstituted tetrahydropyrans. | nih.govsemanticscholar.org |
Achieving high diastereoselectivity is a hallmark of modern Prins cyclization methodologies. The stereochemical outcome is generally rationalized by the formation of a chair-like transition state for the cyclization of the key oxocarbenium ion intermediate. nih.govsemanticscholar.org In this transition state, bulky substituents preferentially occupy equatorial positions to minimize steric strain, particularly 1,3-diaxial interactions. researchgate.netntu.edu.sg
This preference often leads to the thermodynamic product, resulting in predominantly cis-2,6-disubstituted tetrahydropyrans. ntu.edu.sg The geometry of the double bond in the homoallylic alcohol (E vs. Z) can also play a crucial role in determining the final stereochemistry of the product. semanticscholar.org Silyl-Prins cyclizations, which utilize allylsilanes as the alkene component, are particularly noted for providing excellent stereocontrol. nih.govresearchgate.netrsc.org The reaction proceeds via an oxocarbenium ion, which is trapped intramolecularly by the allylsilane moiety through a well-defined chair-like transition state to deliver the product with high stereospecificity. nih.gov
| Factor | Description | Typical Outcome | Reference |
|---|---|---|---|
| Transition State Geometry | The reaction proceeds through a chair-like transition state to minimize steric hindrance. | Substituents adopt equatorial positions, often leading to cis-2,6-disubstituted products. | nih.govsemanticscholar.org |
| Substrate Geometry | The geometry (E/Z) of the homoallylic alcohol can influence the facial selectivity of the cyclization. | Can be tuned to selectively form different diastereomers. | semanticscholar.org |
| Catalyst Choice | The Lewis or Brønsted acid can influence the stability and conformation of the transition state. | Certain catalysts can enhance the selectivity for a single diastereomer. | researchgate.net |
| Use of Allylsilanes (Silyl-Prins) | The silicon group directs the cyclization and stabilizes the intermediate cation. | Offers a high degree of stereocontrol, leading to specific stereoisomers. | nih.govresearchgate.net |
In line with the principles of green chemistry, significant efforts have been made to develop more environmentally benign Prins cyclization protocols. tandfonline.com These methods aim to reduce the use of hazardous solvents and catalysts.
One successful approach involves the use of solid acid catalysts, such as the ion-exchange resin Amberlyst-15. tandfonline.comtandfonline.com This catalyst facilitates efficient, one-pot, solvent-free Prins cyclizations of aldehydes and homoallylic alcohols. tandfonline.comtandfonline.com The reaction proceeds under mild heating, and the products can be isolated by simple filtration and distillation or chromatography. tandfonline.com A key advantage is that the resin can be recovered and reused multiple times without a significant loss of catalytic efficiency. tandfonline.comtandfonline.com Other heterogeneous catalysts, including zeolites and clays (B1170129) like montmorillonite, have also been employed, offering benefits such as environmental compatibility, reusability, and operational simplicity. researchgate.nettandfonline.com Furthermore, conducting the reaction in water using catalysts like phosphomolybdic acid also constitutes a green and cost-effective methodology. organic-chemistry.org
Cyclization of Homoallylic Alcohols with Aldehydes
The core transformation in the Prins route to this compound is the cyclization of a homoallylic alcohol with an aldehyde. tandfonline.com The generally accepted mechanism begins with the activation of the aldehyde by an acid catalyst (Brønsted or Lewis acid), making it more electrophilic. The oxygen of the homoallylic alcohol then adds to the activated aldehyde carbonyl, forming a hemiacetal intermediate. researchgate.net Subsequent elimination of water generates a key oxocarbenium ion. This highly reactive intermediate then undergoes an intramolecular electrophilic attack by the alkene π-bond, closing the six-membered ring. The final step involves the trapping of the resulting cyclic carbocation by a nucleophile, typically water, to yield the tetrahydropyran-4-ol product. researchgate.net The regioselectivity and stereoselectivity of this process are governed by the stability of the intermediates and transition states involved. semanticscholar.org
Ruthenium-Catalyzed Coupling Reactions for Pyranone Synthesis
An alternative strategy for accessing the this compound scaffold involves the synthesis of a tetrahydropyran-4-one precursor, which can be subsequently reduced to the desired alcohol. nih.govnih.gov Ruthenium-catalyzed reactions have emerged as an efficient method for constructing pyranone rings. organic-chemistry.org
One notable method is a ruthenium-catalyzed three-component cascade reaction of an acrylic acid, ethyl glyoxylate, and p-toluenesulfonamide. organic-chemistry.org This process is catalyzed by [Ru(p-cymene)Cl₂]₂ and involves a nucleophilic addition of the vinylic C-H bond of the acrylic acid to the aldehyde. organic-chemistry.org This is followed by an intramolecular cyclization and a second insertion to form a butenolide intermediate. At higher temperatures, the elimination of the sulfonamide yields the final pyranone product. organic-chemistry.org This atom- and step-economical approach provides a novel route to substituted pyranones that can serve as valuable intermediates for the synthesis of this compound and its derivatives.
Intramolecular Aldol (B89426) Condensation Strategies
The intramolecular aldol condensation represents a powerful strategy for the formation of cyclic compounds, and it is particularly effective for the synthesis of five- and six-membered rings due to their inherent thermodynamic stability. This approach can be conceptually applied to the synthesis of this compound by utilizing a suitably substituted dicarbonyl precursor.
The reaction is initiated by the deprotonation of an α-carbon to one of the carbonyl groups by a base, forming an enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of the other aldehyde or ketone within the same molecule. This intramolecular cyclization results in the formation of a β-hydroxy carbonyl compound, which in this case would be a substituted tetrahydropyranone. Subsequent reduction of the ketone functionality would then yield the desired this compound. The stereochemical outcome of the cyclization is influenced by the transition state geometry, which can be controlled by the choice of reaction conditions and substrate.
| Step | Description | Intermediate/Product |
| 1 | Enolate Formation | Acyclic dicarbonyl precursor is treated with a base to form an enolate. |
| 2 | Intramolecular Cyclization | The enolate attacks the second carbonyl group within the molecule. |
| 3 | Aldol Adduct Formation | A β-hydroxy tetrahydropyranone is formed after protonation. |
| 4 | Reduction | The ketone functionality of the tetrahydropyranone is reduced. |
| 5 | Final Product | This compound is obtained. |
Palladium-Catalyzed Oxidative Cyclization in Tetrahydropyranone Synthesis
Palladium-catalyzed reactions are a cornerstone of modern organic synthesis. For the preparation of the this compound skeleton, a palladium(II)-mediated oxidative cyclization of unsaturated alcohols serves as a key step. This methodology typically leads to the formation of a dihydropyranone, which can then be reduced to the target tetrahydropyranol. nih.govacs.org
The process often begins with a β-hydroxyenone, which undergoes an intramolecular cyclization catalyzed by a palladium(II) species. This transformation is an oxidative process, often requiring a stoichiometric oxidant to regenerate the active palladium catalyst. The resulting 2,3-dihydro-4H-pyran-4-one can then be subjected to standard reduction conditions, such as catalytic hydrogenation, to afford the corresponding tetrahydropyran-4-one. A final reduction of the ketone yields this compound. The term "aromatization" is a misnomer in this context as the tetrahydropyran (B127337) ring is saturated and not aromatic.
| Catalyst System | Substrate Type | Intermediate Product | Final Product |
| Pd(II) with oxidant | β-Hydroxyenone | Dihydropyranone | This compound (after reduction steps) |
Synthesis via 3-Buten-1-ol and Formaldehyde Compounds
A well-established route to the tetrahydropyran-4-ol core involves the Prins reaction, which is the acid-catalyzed condensation of an alkene with an aldehyde. For the synthesis of this compound, a substituted homoallylic alcohol, such as an isomer of methyl-3-buten-1-ol, would react with formaldehyde. This process can be dissected into two key stages: cyclization to a formate (B1220265) intermediate and its subsequent solvolysis.
In the presence of a formaldehyde source (like trioxane) and formic acid, 3-buten-1-ol undergoes a cyclization reaction. The formic acid acts as both a reagent and a catalyst. The reaction proceeds through the formation of an oxocarbenium ion intermediate, which is then attacked by the alkene moiety in an intramolecular fashion to form the six-membered ring. The resulting carbocation is trapped by a formate anion to yield tetrahydropyranyl-4-formate. To obtain the desired 3-methyl substitution, a corresponding methyl-substituted buten-1-ol would be used as the starting material.
The tetrahydropyranyl-4-formate intermediate is then subjected to solvolysis, typically by heating in an alcohol such as methanol (B129727) or ethanol (B145695) in the presence of an acid catalyst. This transesterification process cleaves the formate ester, yielding the target tetrahydropyran-4-ol and the corresponding alkyl formate as a byproduct. The reaction can be driven to completion by removing the volatile alkyl formate.
| Reactant 1 | Reactant 2 | Reagent/Catalyst | Intermediate | Final Product |
| 3-Buten-1-ol | Formaldehyde (e.g., Trioxane) | Formic Acid | Tetrahydropyranyl-4-formate | Tetrahydropyran-4-ol |
Synthesis from 2-Hydroxy-4-methyltetrahydropyran (B101429) and 3-Methyl-3-buten-1-ol (B123568)
A synthetic route commencing from 2-hydroxy-4-methyltetrahydropyran and 3-methyl-3-buten-1-ol to produce this compound is not a commonly documented transformation in scientific literature. Hypothetically, such a reaction might proceed under acid catalysis, where the 2-hydroxytetrahydropyran (B1345630) (a hemiacetal) could exist in equilibrium with its open-chain hydroxy aldehyde form. This aldehyde could then potentially undergo a Prins-type reaction with 3-methyl-3-buten-1-ol. However, this pathway is speculative and likely to be complicated by competing side reactions, such as the self-condensation of the reactants or polymerization. A more plausible, though still complex, approach might involve the conversion of 2-hydroxy-4-methyltetrahydropyran into a more reactive electrophile before its reaction with 3-methyl-3-buten-1-ol.
Preparation from Acetaldehyde and 3-Buten-1-ol
The acid-catalyzed reaction between acetaldehyde and 3-buten-1-ol is a classic example of a Prins cyclization to form substituted tetrahydropyranols. This reaction is a viable method for the synthesis of isomers of methyl-tetrahydropyran-4-ol. The reaction is typically carried out in the presence of a Brønsted or Lewis acid catalyst.
The mechanism involves the protonation of the acetaldehyde carbonyl group, which activates it towards nucleophilic attack by the double bond of 3-buten-1-ol. This forms a carbocation intermediate which is then trapped by the intramolecular hydroxyl group, leading to the formation of the tetrahydropyran ring. The final step is the deprotonation of the oxonium ion to yield the tetrahydropyran-4-ol product. The stereochemical outcome of this reaction is highly dependent on the reaction conditions and the nature of the catalyst used, often resulting in a mixture of diastereomers. By carefully selecting the starting materials and reaction parameters, it is possible to influence the stereoselectivity and obtain the desired this compound isomer.
| Reactant 1 | Reactant 2 | Catalyst | Key Intermediate | Product |
| Acetaldehyde | 3-Buten-1-ol | Acid (Brønsted or Lewis) | Oxocarbenium ion | Methyl-substituted Tetrahydropyran-4-ol |
Enantioselective and Chiral Synthesis of this compound
The creation of specific stereoisomers of this compound requires synthetic routes that can control the three-dimensional arrangement of the methyl and hydroxyl groups. Enantioselective synthesis aims to produce a single enantiomer, a critical requirement for pharmaceutical applications where different enantiomers can have varied biological effects.
Asymmetric catalysis is a powerful tool for establishing chirality during the synthesis of tetrahydropyran rings. This approach utilizes a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product. Both organocatalysis and metal-based catalysis have proven effective.
One prominent organocatalytic method is the domino Michael-hemiacetalization reaction. This one-pot sequence, starting from α-hydroxymethyl nitroalkenes and 1,3-dicarbonyl compounds, can produce polyfunctionalized tetrahydropyranols with high levels of stereocontrol. acs.org The use of chiral catalysts, such as squaramides, activates the substrates through hydrogen bonding, guiding the stereochemical outcome of the ring formation. This strategy can achieve excellent diastereoselectivities (up to 98% de) and enantioselectivities (up to 99% ee), providing a direct route to chiral tetrahydropyranols. acs.org
Transition metal catalysis also offers robust methods for asymmetric synthesis. For instance, ruthenium-based catalysts have been employed in dynamic kinetic resolution (DKR) processes to establish multiple stereocenters in a single step. nih.gov While not directly applied to this compound in the cited literature, the principles are broadly applicable to substituted tetrahydropyran systems. Similarly, chiral BINOL-derived ligands can be used with various metals to catalyze enantioselective reactions, such as allylborations of ketone precursors, which can set the stereochemistry of the hydroxyl group. benthamdirect.com The Prins cyclization, a key reaction for forming tetrahydropyran-4-ol derivatives, can be rendered asymmetric through the use of highly acidic confined imino-imidodiphosphate (iIDP) Brønsted acids, which effectively catalyze the reaction for a range of aldehydes. organic-chemistry.org
| Catalyst/Method | Reaction Type | Key Features | Stereoselectivity |
|---|---|---|---|
| Chiral Squaramide | Domino Michael–Hemiacetalization | Organocatalytic, one-pot synthesis of highly functionalized tetrahydropyranols. acs.org | Up to 98% de, 71–99% ee acs.org |
| Ruthenium Complexes | Dynamic Kinetic Resolution (DKR) | Establishes multiple stereocenters in a single operation. nih.gov | High stereoselectivity nih.gov |
| Confined iIDP Brønsted Acids | Prins Cyclization | Catalyzes asymmetric cyclization of both aliphatic and aromatic aldehydes. organic-chemistry.org | High enantioselectivity |
| Platinum Catalysts | Intramolecular Hydroalkoxylation | Tolerates a wide range of functional groups. organic-chemistry.org | Good stereocontrol |
A common and effective strategy for synthesizing specific alcohol isomers is the stereoselective reduction of a ketone precursor, in this case, 3-methyl-tetrahydropyran-4-one. The choice of reducing agent and reaction conditions dictates the facial selectivity of the hydride attack on the carbonyl group, leading to either the cis or trans diastereomer with respect to the C3 methyl group.
For example, ruthenium-catalyzed dynamic kinetic resolution (DKR) reduction can establish two adjacent stereocenters in one operation, offering excellent control over the resulting alcohol's configuration. nih.gov More conventional methods employ chiral reducing agents or catalysts. Reagents such as L-Selectride® or K-Selectride® are sterically hindered borohydrides that often exhibit high diastereoselectivity in the reduction of cyclic ketones, favoring the approach from the less hindered face. The relative orientation of the methyl group at the adjacent C3 position will strongly influence this steric hindrance, allowing for the selective formation of one diastereomer.
The stereochemical outcome can be predicted based on established models of cyclic ketone reduction. For a chair-like conformation of the tetrahydropyranone ring, the C3 methyl group can exist in either an axial or equatorial position, influencing the trajectory of the incoming hydride. Axial attack generally leads to an equatorial alcohol, while equatorial attack produces an axial alcohol. By carefully selecting the reducing agent, it is possible to favor one pathway over the other to produce the desired alcohol isomer.
| Reducing Agent/Catalyst | Substrate | Expected Outcome | Key Principle |
|---|---|---|---|
| L-Selectride® | 3-methyl-tetrahydropyran-4-one | High diastereoselectivity for one alcohol isomer | Sterically directed hydride attack from the less hindered face. |
| Sodium Borohydride (NaBH₄) | 3-methyl-tetrahydropyran-4-one | Lower diastereoselectivity, often a mixture of isomers | Less sterically demanding, leading to attack from both faces. |
| Ru-Catalyzed DKR | Racemic β-keto ester | Specific diastereomer with high enantiomeric excess. nih.gov | In-situ racemization and enantioselective reduction. nih.gov |
Controlling the absolute configuration during the initial ring-forming step is a highly efficient strategy. Several synthetic methodologies achieve this by incorporating chiral information from the start.
The asymmetric Prins cyclization is a powerful method for constructing tetrahydropyran-4-ols from homoallylic alcohols and aldehydes. organic-chemistry.org The use of chiral Lewis or Brønsted acid catalysts can induce facial selectivity in the initial condensation step, thereby setting the absolute configuration of the newly formed stereocenters. organic-chemistry.org Similarly, intramolecular hydroalkoxylation of γ- and δ-hydroxy olefins, catalyzed by platinum or gold complexes with chiral ligands, can form the tetrahydropyran ring with excellent chirality transfer. organic-chemistry.org
Domino reactions, such as the organocatalyzed Michael-hemiacetalization sequence, build the ring and its stereocenters in a single, controlled process. acs.org The chiral catalyst orchestrates the entire transformation, ensuring that the substituents are placed in a specific, predictable three-dimensional arrangement. Another versatile approach involves a sequence of an asymmetric Horner-Wadsworth-Emmons (HWE) reaction followed by a cyclization step. The asymmetric HWE reaction establishes the initial stereocenter, and its configuration directs the stereochemical outcome of the subsequent ring closure, which can be achieved via methods like palladium-catalyzed substitution or hetero-Michael addition.
These methods underscore a fundamental principle in modern asymmetric synthesis: the use of catalysis to translate chirality from a catalyst or auxiliary to the final product during the key bond-forming events that define the molecule's core structure.
Synthesis of Derivatized this compound Compounds
Once the core structure of this compound is synthesized, it can be further modified to create a diverse range of derivatives. This derivatization can target the hydroxyl group or the tetrahydropyran ring itself.
The secondary hydroxyl group at the C4 position is a prime site for functionalization, most commonly through esterification. This reaction attaches an acyl group, which can alter the compound's physical and biological properties. Standard esterification methods are applicable, though the choice of conditions may depend on the steric hindrance around the hydroxyl group and the presence of other sensitive functionalities.
One of the mildest and most effective methods for esterifying sterically hindered secondary alcohols is the Steglich esterification. wikipedia.orgorganic-chemistry.org This reaction uses a carbodiimide, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), to activate the carboxylic acid. A catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP) is crucial for facilitating the acyl transfer to the alcohol. organic-chemistry.orgsynarchive.com This method proceeds at room temperature and is compatible with a wide range of functional groups. wikipedia.org
Other common methods include reaction with acyl chlorides or anhydrides in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine. For substrates sensitive to acidic conditions, these methods are preferable to the classic Fischer esterification, which uses a strong acid catalyst and high temperatures. commonorganicchemistry.com
| Method | Reagents | Typical Conditions | Advantages |
|---|---|---|---|
| Steglich Esterification | Carboxylic Acid, DCC/EDC, DMAP (cat.) wikipedia.org | Room temperature, aprotic solvent (e.g., CH₂Cl₂) wikipedia.org | Very mild, suitable for sterically hindered alcohols and sensitive substrates. organic-chemistry.org |
| Acyl Chloride Method | Acyl Chloride, Pyridine or Et₃N | 0°C to room temperature | High reactivity, generally fast. |
| Acid Anhydride Method | Acid Anhydride, Pyridine or DMAP (cat.) | Room temperature or gentle heating | Milder than acyl chlorides, good for many substrates. |
| Fischer Esterification | Carboxylic Acid, Alcohol (excess), Strong Acid (e.g., H₂SO₄) | Reflux | Simple reagents, suitable for primary and simple secondary alcohols. commonorganicchemistry.com |
Introducing additional substituents onto the tetrahydropyran ring can be achieved either by building the ring from already functionalized precursors or by modifying the saturated heterocyclic core directly. The former approach often provides better control over regiochemistry and stereochemistry. For example, strategies like the hetero-Diels-Alder reaction or Prins cyclization can employ starting materials that already contain the desired substituents, incorporating them into the final ring structure in a controlled manner. researchgate.net
Direct functionalization of the saturated tetrahydropyran ring is more challenging but is an area of active research. Transition metal-catalyzed C-H activation has emerged as a powerful strategy for modifying saturated heterocycles. benthamdirect.com This approach can selectively replace a hydrogen atom on the ring with a new functional group, offering a more atom-economical route to complex derivatives. benthamdirect.com Another modern approach involves photocatalytic methods. For example, hydrogen atom transfer (HAT) catalysis using a simple organic photocatalyst like benzophenone (B1666685) can activate C-H bonds on saturated heterocycles, allowing for their functionalization under mild, metal-free conditions. nih.gov While these methods are general for saturated heterocycles, their application to a specific substrate like this compound would require careful optimization to control the site of functionalization.
Formation of THP Ethers as Protecting Groups
In the multistep synthesis of complex molecules such as this compound and its various stereoisomers, the strategic protection of functional groups is paramount. The hydroxyl group is a common functionality that often requires protection to prevent it from undergoing unwanted reactions under specific conditions. One of the most established and widely utilized methods for the protection of alcohols is the formation of a tetrahydropyranyl (THP) ether. organic-chemistry.orgtotal-synthesis.com
THP ethers are a type of acetal (B89532) formed by the reaction of an alcohol with 3,4-dihydro-2H-pyran (DHP). total-synthesis.com This protecting group is valued for its stability across a broad range of reaction conditions, including with organometallic reagents, hydrides, and under strongly basic conditions. organic-chemistry.orgtotal-synthesis.com The formation of a THP ether is typically achieved under acidic catalysis. The mechanism involves the protonation of the double bond in DHP, which generates a resonance-stabilized oxocarbenium ion. The alcohol then acts as a nucleophile, attacking this electrophilic species. Subsequent deprotonation of the resulting oxonium ion yields the THP ether and regenerates the acid catalyst. total-synthesis.com
A notable characteristic of this protection strategy is the introduction of a new stereocenter at the C-2 position of the tetrahydropyran ring. organic-chemistry.org If the alcohol substrate is already chiral, this results in the formation of a diastereomeric mixture, which can sometimes complicate product purification and characterization. organic-chemistry.org
The deprotection of THP ethers is generally straightforward and is accomplished via acidic hydrolysis, often using mild conditions such as acetic acid in a tetrahydrofuran/water mixture. highfine.com
A variety of catalysts have been developed to facilitate the tetrahydropyranylation of alcohols, aiming to improve yields, reduce reaction times, and employ milder, more environmentally benign conditions. These methods range from traditional Brønsted acids to solid-supported catalysts and Lewis acids.
Catalytic Systems for Tetrahydropyranylation of Alcohols
The following interactive table summarizes various catalytic systems reported for the formation of THP ethers from alcohols and dihydropyran.
| Catalyst | Key Features | Solvent Conditions | Reference |
| p-Toluenesulfonic acid (TsOH) | A common, effective Brønsted acid catalyst. total-synthesis.com | Dichloromethane (CH₂Cl₂) | total-synthesis.com |
| Pyridinium p-toluenesulfonate (PPTS) | A milder acidic catalyst, useful for acid-sensitive substrates. total-synthesis.comhighfine.com | Dichloromethane (CH₂Cl₂) | total-synthesis.comhighfine.com |
| Bismuth Triflate (Bi(OTf)₃) | A relatively non-toxic, air and moisture-insensitive Lewis acid catalyst. organic-chemistry.org | Solvent-free | organic-chemistry.org |
| Silica-supported Perchloric Acid (HClO₄-SiO₂) | A heterogeneous catalyst allowing for simple workup and catalyst recovery. organic-chemistry.org | Solvent-free | organic-chemistry.org |
| Zeolite H-beta | A recyclable solid acid catalyst that promotes the reaction under mild conditions. organic-chemistry.org | Not specified | organic-chemistry.org |
| N,N′-bis[3,5-bis(trifluoromethyl)phenyl]thiourea | A broadly applicable catalyst for sterically hindered and acid-sensitive alcohols. organic-chemistry.org | Not specified | organic-chemistry.org |
Spectroscopic and Structural Elucidation of 3 Methyl Tetrahydro Pyran 4 Ol
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the detailed structural analysis of organic compounds in solution. For 3-Methyl-tetrahydro-pyran-4-OL, both one-dimensional (¹H and ¹³C) and two-dimensional NMR methods are employed to establish connectivity and stereochemical relationships.
¹H and ¹³C NMR for Structural Confirmation and Stereochemistry
The ¹H NMR spectrum of this compound provides crucial information about the electronic environment of each proton, their multiplicity, and their spatial relationships through coupling constants. The presence of two stereocenters at C3 and C4 gives rise to diastereomers (cis and trans isomers), which are distinguishable by NMR.
The chemical shifts in the ¹H NMR spectrum are influenced by the position of the methyl and hydroxyl groups. The protons on the carbon atoms bearing the oxygen of the pyran ring (C2 and C6) are expected to appear in the downfield region, typically between 3.0 and 4.0 ppm. The proton attached to the carbon with the hydroxyl group (H4) would also exhibit a characteristic chemical shift, which is sensitive to the solvent and concentration. The methyl protons at C3 would appear as a doublet in the upfield region.
The stereochemical relationship between the methyl group at C3 and the hydroxyl group at C4 can be determined by analyzing the vicinal coupling constant (³J) between H3 and H4. Generally, a larger coupling constant is observed for a trans-diaxial relationship, while a smaller coupling constant is indicative of a cis or equatorial-axial relationship. The configuration of cis and trans diastereomers is typically established by analyzing these vicinal coupling constant values. mdpi.com
The ¹³C NMR spectrum provides information on the number of unique carbon atoms and their chemical environment. The carbon atoms attached to the oxygen (C2, C6, and C4) are expected to be deshielded and appear at lower field. The chemical shift of the methyl carbon provides further confirmation of the structure.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| H2 | 3.2 - 3.8 | C2 |
| H3 | 1.5 - 2.0 | C3 |
| H4 | 3.5 - 4.0 | C4 |
| H5 | 1.4 - 1.9 | C5 |
| H6 | 3.2 - 3.8 | C6 |
| CH₃ | 0.9 - 1.2 | CH₃ |
| OH | Variable |
Note: These are predicted values based on analogous compounds and general principles of NMR spectroscopy.
2D NMR Techniques for Complex Structural Assignments
To unambiguously assign all proton and carbon signals and to further confirm the connectivity, two-dimensional (2D) NMR experiments such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) are employed.
A COSY spectrum reveals proton-proton coupling networks. For this compound, cross-peaks would be observed between H2 and H3, H3 and H4, and H4 and H5, confirming the connectivity within the pyran ring. The coupling between the H3 proton and the methyl protons would also be evident.
An HSQC spectrum correlates directly bonded protons and carbons. This allows for the definitive assignment of each carbon signal based on the chemical shift of its attached proton. For example, the proton signal assigned to H4 will show a correlation to the carbon signal of C4.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. For this compound (C₆H₁₂O₂), the molecular weight is 116.16 g/mol . nih.gov
In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 116. The fragmentation of the molecular ion provides valuable structural clues. Common fragmentation pathways for cyclic ethers and alcohols include:
Alpha-cleavage: Cleavage of the C-C bond adjacent to the oxygen atom. For this compound, this could involve the loss of a methyl radical (CH₃•) or an ethyl radical (C₂H₅•) from the ring.
Dehydration: Loss of a water molecule (H₂O) from the molecular ion, leading to a peak at m/z 98 (M-18). This is a common fragmentation for alcohols.
Ring-opening and subsequent fragmentation: The pyran ring can open, followed by further fragmentation to produce characteristic ions.
Analysis of the mass spectrum of the related compound, tetrahydro-3-methyl-2H-pyran, shows prominent peaks that can be informative. For instance, its GC-MS data reveals a top peak at m/z 42 and other significant peaks at m/z 55 and 45. nih.gov While not identical, these fragments can provide insight into the stability of certain ion structures that may also be relevant for this compound.
Table 2: Expected Key Fragments in the Mass Spectrum of this compound
| m/z | Possible Fragment |
| 116 | [M]⁺ |
| 101 | [M - CH₃]⁺ |
| 98 | [M - H₂O]⁺ |
| 87 | [M - C₂H₅]⁺ |
| 71 | [M - C₂H₅O]⁺ |
| 57 | [C₄H₉]⁺ |
Note: The relative intensities of these peaks would depend on the stability of the resulting fragments.
X-Ray Crystallography for Absolute Configuration Determination
X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline compound, including its absolute configuration. mdpi.com For a chiral molecule like this compound, obtaining a single crystal of sufficient quality is a prerequisite for this analysis.
The process involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern. This pattern provides information about the arrangement of atoms within the crystal lattice. The data can be used to construct an electron density map, from which the positions of all atoms in the molecule can be determined with high precision.
For chiral molecules, the determination of the absolute configuration relies on the anomalous dispersion effect. By carefully analyzing the intensities of Bijvoet pairs of reflections, it is possible to distinguish between the two enantiomers and assign the correct (R) or (S) configuration to each stereocenter. The structure of various pyran derivatives has been successfully determined using this technique, providing valuable insights into their solid-state conformation and intermolecular interactions. nih.govmdpi.com
While a crystal structure for this compound is not publicly available, X-ray diffraction analysis would reveal:
The precise bond lengths and angles of the molecule.
The conformation of the tetrahydropyran (B127337) ring (e.g., chair, boat).
The relative stereochemistry of the methyl and hydroxyl groups (cis or trans).
The absolute configuration of the stereocenters at C3 and C4.
The nature of intermolecular interactions, such as hydrogen bonding involving the hydroxyl group, in the crystal lattice.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The IR spectrum shows the absorption of infrared radiation at specific frequencies corresponding to the vibrational modes of the bonds within the molecule.
For this compound, the key functional groups are the hydroxyl (-OH) group and the ether (C-O-C) linkage within the tetrahydropyran ring. The characteristic IR absorption bands are:
O-H Stretch: A strong and broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of the stretching vibration of the hydroxyl group. The broadness is due to hydrogen bonding. maricopa.edu
C-H Stretch: Absorption bands in the region of 2850-3000 cm⁻¹ due to the stretching vibrations of the C-H bonds in the methyl and methylene groups. msu.edu
C-O Stretch: A strong absorption band in the region of 1050-1150 cm⁻¹ corresponding to the stretching vibration of the C-O bond of the ether linkage. Alcohols also show C-O stretching in this region. vscht.cz
The absence of a strong absorption around 1700 cm⁻¹ would confirm the absence of a carbonyl (C=O) group. The fingerprint region (below 1500 cm⁻¹) would show a complex pattern of absorptions that is unique to the molecule.
Table 3: Characteristic IR Absorption Bands for this compound
| Functional Group | Absorption Range (cm⁻¹) | Intensity |
| O-H (alcohol) | 3200 - 3600 | Strong, Broad |
| C-H (sp³) | 2850 - 3000 | Medium to Strong |
| C-O (ether/alcohol) | 1050 - 1150 | Strong |
Computational Chemistry and Molecular Modeling of 3 Methyl Tetrahydro Pyran 4 Ol
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the electronic behavior of 3-Methyl-tetrahydro-pyran-4-OL.
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure and energetics of molecules. Studies employing functionals such as B3LYP with basis sets like 6-311G(d,p) allow for the accurate calculation of the molecule's geometry, total electronic energy, and the distribution of electron density. materialsciencejournal.org These calculations are crucial for determining the stability of different isomers and for understanding how the electronic environment is influenced by the methyl and hydroxyl substituents on the tetrahydropyran (B127337) ring. The resulting energy values help in comparing the relative stabilities of different conformations of the molecule.
Table 1: Calculated Energetic Properties for this compound (Illustrative)
| Parameter | Value (Hartree) | Method |
|---|---|---|
| Total Electronic Energy | -425.12345 | DFT/B3LYP/6-311G(d,p) |
| Zero-Point Vibrational Energy | 0.15678 | DFT/B3LYP/6-311G(d,p) |
| Dipole Moment | 2.15 Debye | DFT/B3LYP/6-311G(d,p) |
The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to predicting the chemical reactivity of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity. materialsciencejournal.org A smaller energy gap suggests higher reactivity.
From the HOMO and LUMO energy values, several global reactivity descriptors can be calculated, such as ionization potential, electron affinity, chemical hardness, softness, and the electrophilicity index. materialsciencejournal.orgnih.gov These descriptors provide a quantitative measure of the molecule's reactivity and help in predicting its behavior in chemical reactions. nih.gov For instance, the electrophilicity index quantifies the energy lowering of a molecule when it accepts electrons from the environment. materialsciencejournal.org
Table 2: Frontier Orbital Energies and Global Reactivity Descriptors for this compound (Illustrative Data)
| Parameter | Definition | Value (eV) |
|---|---|---|
| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.85 |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | 1.95 |
| Energy Gap (ΔE) | ELUMO - EHOMO | 8.80 |
| Ionization Potential (I) | -EHOMO | 6.85 |
| Electron Affinity (A) | -ELUMO | -1.95 |
| Chemical Hardness (η) | (I - A) / 2 | 4.40 |
| Chemical Softness (S) | 1 / (2η) | 0.114 |
| Electrophilicity Index (ω) | (I + A)² / (8η) | 1.59 |
Prediction of Spectroscopic Properties
Quantum chemical calculations are highly effective in predicting various spectroscopic properties of molecules. By calculating the vibrational frequencies using DFT, a theoretical Infrared (IR) spectrum can be generated. This computed spectrum can be compared with experimental data to confirm the molecular structure and assign specific vibrational modes to the observed absorption bands. materialsciencejournal.org Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated to aid in the interpretation of experimental NMR spectra, which is essential for structural elucidation and stereochemical assignment. The simulation of UV-Visible spectra can also be performed to understand the electronic transitions within the molecule. materialsciencejournal.org
Conformational Analysis and Isomer Stability
This compound can exist in several different conformations and stereoisomers due to the puckered nature of the tetrahydropyran ring and the presence of two stereocenters at positions 3 and 4. The six-membered ring typically adopts a stable "chair" conformation to minimize steric strain. researchgate.net
The substituents (the methyl group at C3 and the hydroxyl group at C4) can be oriented in either axial (perpendicular to the ring plane) or equatorial (in the plane of the ring) positions. This gives rise to different diastereomers (cis and trans) and, within each, different conformers.
Computational methods, specifically DFT, are used to calculate the energies of these different isomers and conformers. researchgate.net By comparing their relative energies, the most stable arrangement can be identified. Generally, conformers with bulky substituents in the equatorial position are favored as this minimizes steric hindrance. For this compound, the relative stability of the cis and trans isomers depends on the energetic balance between having the methyl and hydroxyl groups in axial versus equatorial positions.
Table 3: Relative Stability of Conformers of this compound (Illustrative)
| Isomer | Conformation (CH₃, OH) | Relative Energy (kcal/mol) | Stability Rank |
|---|---|---|---|
| trans | diequatorial | 0.00 | 1 (Most Stable) |
| trans | diaxial | +5.2 | 4 |
| cis | axial, equatorial | +1.8 | 3 |
| cis | equatorial, axial | +1.5 | 2 |
Biological Activities and Mechanistic Studies of 3 Methyl Tetrahydro Pyran 4 Ol and Its Analogues
Antimicrobial Activity Investigations
The emergence of multidrug-resistant pathogens necessitates the discovery of novel antimicrobial agents. Pyran and its derivatives have shown promise in this regard, exhibiting a broad spectrum of activity against various microorganisms.
Analogues of 3-Methyl-tetrahydro-pyran-4-OL, specifically 4H-pyran derivatives, have demonstrated notable antibacterial activity against Gram-positive bacteria. nih.govnih.govresearchgate.net For instance, certain synthesized 4H-pyran derivatives inhibited the growth of several Gram-positive isolates with lower half-maximal inhibitory concentration (IC50) values than the conventional antibiotic ampicillin. nih.gov Specifically, derivatives designated as 4g and 4j were effective against all tested Gram-positive strains except for B. cereus. nih.gov The 4H-pyran scaffold is considered a promising lead for developing new antibacterial agents. nih.govnih.govresearchgate.net The rise of antibiotic-resistant bacteria, such as methicillin-resistant Staphylococcus aureus (MRSA), underscores the urgent need for new antimicrobial compounds. mdpi.com
| Compound/Analogue | Target Bacteria | Observed Effect | Reference |
| 4H-Pyran derivatives (4g, 4j) | Gram-positive isolates (excluding B. cereus) | Lower IC50 values than ampicillin | nih.gov |
| Spiro-4H-pyran derivative (5d) | Staphylococcus aureus, Streptococcus pyogenes | Good antibacterial effects | nih.govresearchgate.net |
Structure-activity relationship (SAR) studies are crucial for optimizing the antimicrobial potency of lead compounds. For antimicrobial agents, understanding the relationship between their chemical structure and biological activity can guide the design of more effective drugs. nih.govkcl.ac.uk In the context of pyran derivatives, SAR studies have provided insights into the features necessary for enhanced antimicrobial efficacy. For example, the introduction of various substituents at different positions of the pyran ring can significantly influence their activity. The lipophilicity and electronic properties of these substituents are often key determinants of their antibacterial action. kcl.ac.uk For some heterocyclic compounds, the presence of specific functional groups, such as halogens or methoxy groups, has been associated with moderate to good activity against a range of bacteria. researchgate.net
Antioxidant Properties and Mechanisms
Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in numerous diseases. Antioxidants can mitigate this damage by neutralizing free radicals.
The antioxidant potential of this compound analogues has been evaluated using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. medcraveonline.com This method measures the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical. medcraveonline.com Certain 4H-pyran derivatives have exhibited significant DPPH scavenging activity. nih.gov For example, compounds 4g and 4j demonstrated strong scavenging potencies, with compound 4j being more efficient than the standard antioxidant butylated hydroxytoluene (BHT). nih.gov The scavenging activity of these compounds is concentration-dependent. medcraveonline.com
| Compound/Analogue | DPPH Scavenging Potency (at 1 mg/mL) | IC50 (µM) | Reference |
| 4g | 90.50% | 0.197 | nih.gov |
| 4j | 88.00% | 0.194 | nih.gov |
| 4l | 70.20% | 0.919 | nih.gov |
| 4m | 69.00% | 0.421 | nih.gov |
| 4d | 65.25% | 0.322 | nih.gov |
| BHT (standard) | 95.30% | 0.245 | nih.gov |
Cytotoxic Effects on Cancer Cell Lines
The search for novel anticancer agents is a continuous effort in pharmaceutical research. Various heterocyclic compounds, including tetrahydropyran (B127337) derivatives, have been investigated for their ability to inhibit the growth of cancer cells. nih.gov
Analogues of this compound have shown the ability to suppress the proliferation of human cancer cell lines. nih.govnih.gov For instance, certain 4H-pyran derivatives, specifically compounds 4d and 4k, were found to inhibit the proliferation of HCT-116 human colon cancer cells with low IC50 values. nih.gov Further studies suggested that these compounds may induce apoptosis in cancer cells by activating caspase-3 and inhibiting cyclin-dependent kinase 2 (CDK2). nih.gov The 4H-pyran scaffold is considered a valuable starting point for the development of new antitumoral agents. nih.gov Similarly, novel tetrahydropyran-triazole hybrids have demonstrated significant antiproliferative activity against a panel of six different tumor cell lines. nih.gov
| Compound/Analogue | Cancer Cell Line | IC50 (µM) | Reference |
| 4d | HCT-116 | 75.1 | nih.gov |
| 4k | HCT-116 | 85.88 | nih.gov |
Antiviral Activity, e.g., Anti-influenza Virus Properties
The tetrahydropyran (THP) scaffold, a core component of this compound, has been identified as a promising structural motif in the development of antiviral agents, including those targeting the influenza virus. Research into derivatives of this heterocyclic system has revealed potential for inhibiting viral replication and activity.
In vitro studies have demonstrated that Tetrahydro-4H-pyran-4-one, a parent structure of this compound, exhibits anti-influenza virus activity chemicalbook.com. This finding suggests that the fundamental pyran ring system may contribute to interactions with viral targets. Further research has explored more complex analogues. A series of substituted aryl glycosides, which incorporate a tetrahydropyran ring as a key feature, were synthesized as analogues of gastrodin and evaluated for their anti-influenza capabilities nih.gov.
One of the most potent compounds from this series, methyl 4-fluoro-3-((2S,3R,4S,5R,6R)-3,4,5-triacetoxy-6-(acetoxymethyl)-tetrahydro-2H-pyran-2-yloxy) benzoate, showed significant inhibitory activity against influenza A strains A/Hanfang/359/95(H3N2) and A/FM/1/47(H1N1), with IC50 values of 44.4 µM and 34.4 µM, respectively nih.gov. Another related compound demonstrated even greater potency against the A/FM/1/47(H1N1) strain, with an IC50 value of 11.58 µM nih.gov. These findings underscore the potential of the tetrahydropyran skeleton as a foundational element for the design of novel influenza virus inhibitors chemicalbook.comnih.gov. The mechanism for these specific gastrodin analogues was found not to involve neuraminidase or M2 protein interactions, suggesting a novel target for overcoming drug resistance nih.gov.
Interaction with Biological Targets and Pathways
The tetrahydropyran ring is a significant pharmacophore in medicinal chemistry, often used as a bioisostere of cyclohexane to improve the pharmacokinetic properties of drug candidates pharmablock.com. Its oxygen atom can act as a hydrogen bond acceptor, providing an additional point of contact with biological targets and potentially leading to tighter binding interactions within enzymes and receptors pharmablock.com.
The tetrahydropyran moiety plays a crucial role in the binding of various inhibitors to their target enzymes. In the context of kinase inhibition, the 4-THP moiety has been observed to establish a lipophilic stacking interaction with tyrosine residues (e.g., Tyr262) and form a hydrogen bond with lysine residues (e.g., Lys213) pharmablock.com.
In the case of Ataxia Telangiectasia Mutated (ATM) kinase inhibitors, structure-activity relationship (SAR) studies have highlighted the importance of the tetrahydropyran ring. It has been proposed that this structural element can form hydrogen bonds with key amino acid residues within the kinase's active site, such as Glutamic acid 880 (Glu880) and Valine 882 (Val882) researchgate.net. The incorporation of a THP-amine fragment into inhibitor scaffolds has been a key strategy in optimizing potency and selectivity pharmablock.com. For example, the replacement of a cyclohexyl group with a THP derivative in a Janus kinase 1 (JAK1) selective inhibitor introduced a polar oxygen heteroatom that resulted in tighter drug-enzyme binding pharmablock.com. This ability to form specific, favorable interactions underscores the utility of the tetrahydropyran scaffold in modulating enzyme activity.
The metabolism of drugs containing a tetrahydropyran-4-ol moiety can lead to the formation of various metabolites through several pathways, some of which result in pharmacologically active compounds. The liver is the primary site for these biotransformations, which are often catalyzed by the cytochrome P-450 (CYP450) enzyme system msdmanuals.com.
For analogues of this compound that are linked to nitrogen-containing structures, such as a piperidine ring, N-dealkylation is a significant metabolic pathway. This reaction involves the enzymatic removal of an N-alkyl group from an amine nih.gov. Studies on the metabolism of 4-{4-[4-(tetrahydrofuran-3-yloxy)-benzo[d]isoxazol-3-yloxymethyl]-piperidin-1-ylmethyl}-tetrahydropyran-4-ol (TBPT) in vitro identified N-dealkylation of the tetrahydropyran moiety as a major route of metabolism nih.gov.
This process is initiated by the hydroxylation of the carbon atom of the alkyl group that is directly attached to the nitrogen (the α-carbon) nih.gov. The resulting hydroxylated intermediate is unstable and spontaneously breaks down to yield the dealkylated amine and an aldehyde nih.gov. This pathway is common for drugs containing 4-aminopiperidine moieties, with CYP3A4 being a major isoform catalyzing the reaction nih.govacs.org. The N-dealkylation of piperidine and morpholine structures, which are related heterocyclic systems, is an important transformation in the metabolism of many pharmaceuticals acs.org.
An unusual and significant metabolic pathway has been identified for compounds containing the tetrahydropyran-4-ol group linked to a piperidine ring. In human plasma, the major metabolite of the serotonin-4 receptor partial agonist TBPT was found to be a unique cyclized oxazolidine entity nih.gov.
The proposed mechanism for the formation of this metabolite involves the generation of an intermediate quaternary iminium ion on the piperidine ring. This is followed by a spontaneous intramolecular cyclization, where the β-hydroxyl group of the tetrahydropyran ring attacks the iminium ion nih.gov. This reaction results in the formation of a stable, cyclized oxazolidine product. Further investigation revealed that this oxazolidine metabolite was not only a major circulating entity but was also pharmacologically active, possessing agonist activity at the serotonin-4 receptor similar to the parent compound nih.gov. The formation of such intramolecular cyclization products, like oxazolidinones and oxazinanones, is a recognized, though less common, metabolic and synthetic pathway that can yield biologically active molecules nih.govfrontiersin.org.
Analogues incorporating the 3-methyl-tetrahydropyran-4-ol scaffold have emerged as particularly potent and selective inhibitors of Ataxia Telangiectasia Mutated (ATM) kinase acs.org. ATM kinase is a critical enzyme in the DNA damage response pathway, and its inhibition can sensitize cancer cells to treatments like radiotherapy and chemotherapy nih.govtandfonline.com.
The table below summarizes the inhibitory activity of selected ATM kinase inhibitors that feature a tetrahydropyran or related structural motif.
| Compound | Target Kinase | IC50 (nM) | Selectivity |
| AZD0156 | ATM | 0.5 | Highly selective vs. ATR, DNA-PK, mTOR, PI3K pharmablock.comacs.org |
| M3541 | ATM | <1 | Highly selective vs. other protein kinases nih.gov |
| M4076 | ATM | <1 | Highly selective vs. other protein kinases nih.gov |
| KU-60019 | ATM | 6.3 | >270-fold vs. DNA-PK; >1600-fold vs. ATR selleckchem.com |
| KU-55933 | ATM | 12.9 | Highly selective vs. DNA-PK, PI3K, ATR, mTOR selleckchem.com |
| AZD1390 | ATM | 0.78 | >10,000-fold vs. related PIKK family enzymes selleckchem.comnih.gov |
Modulation of Signal Transduction Pathways (e.g., mTOR, PDE10A)
There is no specific information available in the reviewed literature detailing the modulation of the mTOR (mechanistic target of rapamycin) or PDE10A (phosphodiesterase 10A) signal transduction pathways by this compound or its closely related analogues. While some structurally distinct tetrahydropyran-containing compounds have been explored as PDE10A inhibitors, a direct link or structure-activity relationship that could be extrapolated to this compound has not been established. The absence of empirical data, such as IC₅₀ values or detailed mechanistic studies, prevents any substantive discussion on this topic.
Insecticidal Properties
Similarly, the insecticidal properties of this compound are not documented in the available scientific literature. While the tetrahydropyran scaffold is present in some classes of insecticides, specific studies detailing the efficacy, mode of action, or spectrum of activity for this compound are absent. Without dedicated research on this particular compound, any claims regarding its insecticidal potential would be purely speculative.
Due to the lack of specific research findings and quantitative data for this compound and its analogues in the specified biological contexts, it is not possible to provide a detailed and evidence-based article that adheres to the requested outline and quality standards. Further empirical research is required to elucidate the biological activities and mechanistic pathways of this particular chemical compound.
Future Research Directions and Emerging Areas
Development of Novel Synthetic Routes with Enhanced Sustainability
The chemical synthesis of pyran derivatives is undergoing a significant transformation towards more environmentally benign and efficient methodologies. Future research will likely prioritize the principles of green chemistry to minimize waste, reduce energy consumption, and utilize renewable resources.
Key areas of development include:
Multicomponent Reactions (MCRs): These reactions, where three or more reactants combine in a single step to form a final product, are inherently atom-economical and efficient. informahealthcare.com The development of novel MCRs for synthesizing 3-Methyl-tetrahydro-pyran-4-OL and its derivatives will be a major focus, aiming to reduce the number of synthetic steps and purification processes. mdpi.com
Sustainable Catalysis: There is a strong trend towards replacing hazardous and expensive catalysts with greener alternatives. Research is exploring the use of reusable heterogeneous catalysts, nanocatalysts, and organocatalysts. mdpi.comfrontiersin.org For instance, catalysts like tantalum-based metal-organic frameworks (Ta-MOFs) have shown high efficiency and recyclability in the synthesis of 1,4-dihydropyran derivatives. frontiersin.org Similarly, acid clays (B1170129) such as Montmorillonite K10 have been used for the cyclization step in producing pyran derivatives, offering a greener alternative to traditional acids. google.com
Green Solvents and Conditions: The use of safer, renewable, and less toxic solvents is a cornerstone of sustainable synthesis. Research into using solvents like 4-Methyltetrahydropyran (4-MeTHP) itself, which is considered a green solvent, could lead to more sustainable manufacturing processes. nih.gov Furthermore, exploring solvent-free reaction conditions or the use of microwave and ultrasound irradiation can significantly reduce reaction times and energy input. nih.gov
| Synthesis Strategy | Key Advantages | Example Catalyst/Method |
| Multicomponent Reactions (MCRs) | High atom economy, reduced steps, operational simplicity. informahealthcare.commdpi.com | One-pot synthesis of tetrahydrobenzo[b]pyrans. informahealthcare.com |
| Heterogeneous Catalysis | Reusability, easy separation, reduced waste. mdpi.com | Ta-MOF nanostructures, Montmorillonite K10 clay. frontiersin.orggoogle.com |
| Green Solvents | Lower environmental impact, improved safety. nih.gov | Use of 4-Methyltetrahydropyran (4-MeTHP) as a reaction medium. nih.gov |
| Alternative Energy Sources | Faster reactions, lower energy consumption. nih.gov | Microwave or ultrasound irradiation. nih.gov |
In-depth Exploration of Biological Mechanisms and Therapeutic Applications
The tetrahydropyran (B127337) ring is a privileged scaffold in medicinal chemistry, present in numerous natural products and synthetic drugs. nih.gov Future research will delve deeper into the biological activities of this compound derivatives, aiming to elucidate their mechanisms of action and identify new therapeutic targets.
Emerging therapeutic areas include:
Oncology: Derivatives of the 4H-pyran scaffold have demonstrated significant cytotoxic activity against cancer cell lines like human colorectal carcinoma (HCT-116). nih.gov Future studies will focus on identifying the specific molecular targets, such as Cyclin-Dependent Kinase 2 (CDK2), and understanding the downstream signaling pathways that lead to apoptosis and cell cycle arrest in cancer cells. nih.govrsc.org
Neuropharmacology: Certain pyran derivatives have been identified as triple uptake inhibitors, modulating the transport of dopamine, serotonin, and norepinephrine (B1679862). nih.gov This opens avenues for developing novel treatments for depression, anxiety, and other neurological disorders. Research will focus on understanding the structure-activity relationships required for balanced and selective transporter inhibition. nih.gov
Infectious Diseases: The pyran core is being investigated for its antimicrobial and antiviral properties. nih.govchemicalbook.com For example, Tetrahydro-4H-pyran-4-one has shown potential anti-influenza virus activity. chemicalbook.com Future work will involve screening libraries of this compound analogues against a broad spectrum of pathogens, including drug-resistant bacteria, and identifying their mechanisms of action.
| Therapeutic Area | Potential Mechanism of Action | Investigated Derivatives |
| Anticancer | Inhibition of Cyclin-Dependent Kinase 2 (CDK2), induction of apoptosis. nih.gov | 4H-pyran derivatives. nih.gov |
| Antimicrobial | Disruption of microbial cell processes. nih.govchemicalbook.com | 4H-pyran derivatives, Tetrahydro-4H-pyran-4-one. nih.govchemicalbook.com |
| Neuropharmacology | Inhibition of dopamine, serotonin, and norepinephrine transporters. nih.gov | Asymmetric pyran derivatives. nih.gov |
| Antiviral | Inhibition of viral replication. chemicalbook.com | Tetrahydro-4H-pyran-4-one. chemicalbook.com |
Advanced Materials Science Applications
Beyond pharmaceuticals, the unique physicochemical properties of this compound and related compounds make them attractive for applications in materials science.
Future research directions include:
Fragrances and Flavors: The tetrahydropyran structure is a key component of many important fragrance molecules, such as Florol®. google.com Research is ongoing to synthesize novel analogues with unique and long-lasting odor profiles for use in perfumery and consumer products. google.com Their application as flavoring agents in food and beverages is also an area of active development. google.comnih.gov
Green Solvents: As highlighted previously, methylated tetrahydropyrans like 4-MeTHP are being promoted as next-generation green solvents. nih.gov They offer a favorable environmental profile and can serve as substitutes for conventional ether solvents or halogenated hydrocarbons in a wide range of chemical reactions and industrial processes. nih.gov
Polymer and Resin Synthesis: Tetrahydropyran-based compounds are used as intermediates and building blocks in the manufacturing of plastics and resins. nih.gov Future work could explore the incorporation of the this compound moiety into polymer backbones to create new materials with tailored properties, such as enhanced thermal stability or specific functionalities.
Computational Design and Optimization of this compound Analogues
In silico methods are revolutionizing drug discovery and materials design. The computational design of novel this compound analogues allows for the rapid and cost-effective prediction of their properties before synthesis.
Key computational strategies include:
Molecular Docking: This technique is used to predict the binding orientation and affinity of a molecule to a specific biological target, such as an enzyme or receptor. nih.gov It is instrumental in designing potent enzyme inhibitors, for example, by simulating how pyran derivatives fit into the ATP binding pocket of CDK2. nih.gov
Pharmacophore Modeling: By identifying the essential three-dimensional arrangement of chemical features necessary for biological activity, pharmacophore models can guide the design of new compounds with improved potency and selectivity. This approach has been used to understand the requirements for triple uptake inhibitory activity in pyran derivatives. nih.gov
Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of molecules over time, helping to assess the stability of a ligand-protein complex and refine the understanding of binding interactions. nih.gov
Fragment-Based Drug Design (FBDD): This approach involves identifying small molecular fragments that bind to a biological target and then growing or linking them to create more potent lead compounds. rsc.org FBDD can be a powerful tool for designing novel pyran-based inhibitors for targets like the epidermal growth factor receptor (EGFR). rsc.org
| Computational Method | Application in Pyran Analogue Design | Research Finding |
| Molecular Docking | Predicting binding affinity to therapeutic targets (e.g., enzymes). nih.govnih.gov | Identified strong binding of a pyrazine-oxadiazole hybrid to the DprE1 enzyme, a target for tuberculosis. nih.gov |
| Pharmacophore Modeling | Defining key structural features for activity at multiple targets. nih.gov | Revealed that a 'folded' conformation is crucial for triple uptake inhibitory activity in pyran compounds. nih.gov |
| Molecular Dynamics | Assessing the stability of ligand-receptor complexes. nih.gov | Confirmed superior structural stability and consistent binding of a designed compound with its target enzyme. nih.gov |
| Fragment-Based Drug Design (FBDD) | Systematically building potent inhibitors from small fragments. rsc.org | Guided the design of novel derivatives as effective EGFR inhibitors for anticancer therapy. rsc.org |
Q & A
Q. How can researchers validate the metabolic pathways of this compound in vivo?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
